

Early Pharmacokinetic Properties of Antiviral Agent 55: An In-depth Technical Guide

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Compound of Interest

Compound Name: Antiviral agent 55

Cat. No.: B11605756

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This technical guide provides a comprehensive overview of the early-stage pharmacokinetic (PK) properties of **Antiviral agent 55**, a novel investigational compound. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate further research and development of this potential therapeutic agent. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) profile of **Antiviral agent 55**, supported by quantitative data, detailed experimental protocols, and illustrative diagrams of key processes.

In Vitro Pharmacokinetic Profile

The initial in vitro characterization of **Antiviral agent 55** was conducted to assess its metabolic stability and potential for drug-drug interactions.

Table 1: In Vitro Metabolic Stability of **Antiviral Agent 55**

Parameter	Human Liver Microsomes	Rat Liver Microsomes
Incubation Time (min)	0, 5, 15, 30, 60	0, 5, 15, 30, 60
Half-life ($t_{1/2}$, min)	45.8	38.2
Intrinsic Clearance (CL _{int} , μ L/min/mg protein)	15.1	18.1

Table 2: Cytochrome P450 (CYP) Inhibition Profile of **Antiviral Agent 55**

CYP Isoform	IC50 (μM)
CYP1A2	> 50
CYP2C9	> 50
CYP2C19	28.5
CYP2D6	> 50
CYP3A4 (Midazolam)	12.3

Experimental Protocols: In Vitro Studies

Metabolic Stability Assessment:

- System: Human and rat liver microsomes.
- Procedure: **Antiviral agent 55** (1 μM) was incubated with liver microsomes (0.5 mg/mL) and an NADPH-regenerating system at 37°C. Aliquots were taken at specified time points and the reaction was quenched with acetonitrile.
- Analysis: The concentration of the parent compound was determined by LC-MS/MS. The half-life was calculated from the slope of the natural log of the remaining parent compound versus time.

CYP Inhibition Assay:

- System: Human liver microsomes and specific CYP isoform substrates.
- Procedure: **Antiviral agent 55** was co-incubated with human liver microsomes and a cocktail of specific probe substrates for major CYP isoforms.
- Analysis: The formation of metabolites from the probe substrates was measured by LC-MS/MS to determine the IC50 values.

In Vivo Pharmacokinetic Profile in Preclinical Species

Following promising in vitro results, the pharmacokinetic properties of **Antiviral agent 55** were evaluated in Sprague-Dawley rats.

Table 3: Pharmacokinetic Parameters of **Antiviral Agent 55** in Rats Following a Single Dose

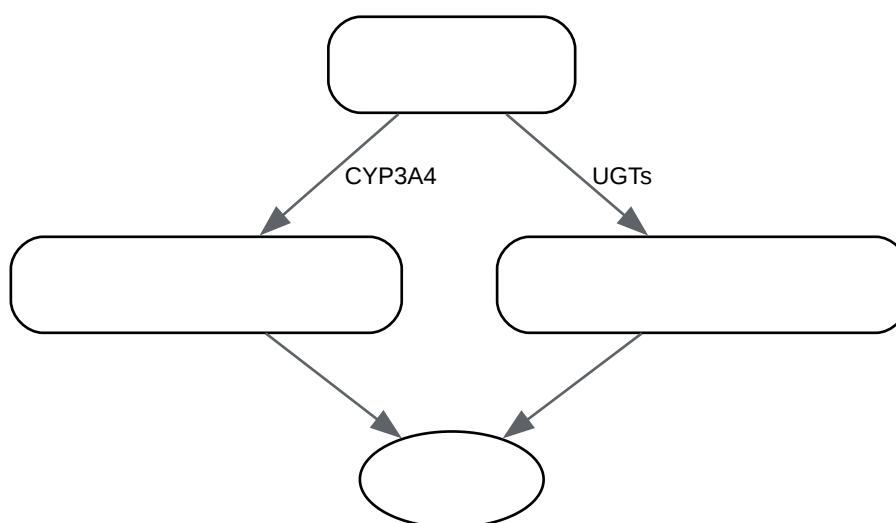
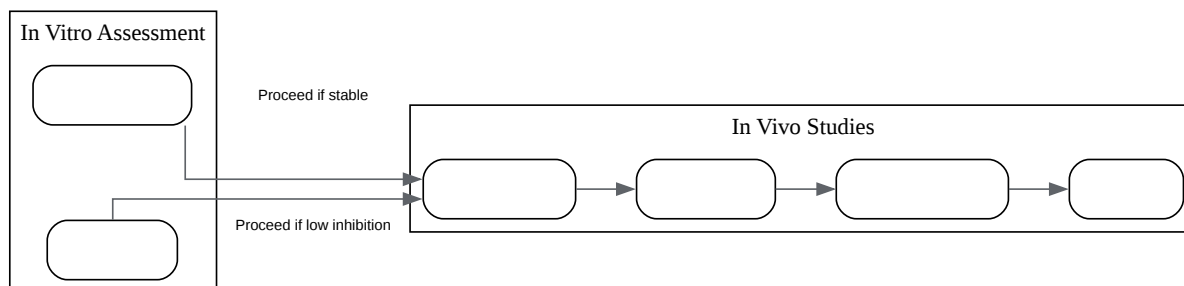
Route of Administration	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (0-t) (ng·h/mL)	Half-life (t½, h)	Bioavailability (%)
Intravenous (IV)	2	1250 ± 180	0.08	2850 ± 310	3.5 ± 0.5	100
Oral (PO)	10	890 ± 110	1.0	4500 ± 520	4.1 ± 0.6	31.6

Experimental Protocols: In Vivo Studies

- Animal Model: Male Sprague-Dawley rats (n=5 per group).
- Dosing: For intravenous administration, **Antiviral agent 55** was administered as a single bolus dose via the tail vein. For oral administration, the compound was administered by oral gavage.
- Sample Collection: Blood samples were collected at predetermined time points post-dosing. Plasma was separated by centrifugation.
- Analysis: Plasma concentrations of **Antiviral agent 55** were determined using a validated LC-MS/MS method.
- Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the key pharmacokinetic parameters.

Visualizations

To further elucidate the experimental processes and metabolic pathways, the following diagrams have been generated.



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